Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound features a cyclopentyl group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety. The unique structural characteristics contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the downregulation of specific proteins associated with cell survival and proliferation.
Key Findings:
- Cell Lines Tested: The compound was tested on human bladder cancer (T24T, UMUC3, RT112) and colon cancer (HCT116) cell lines.
- Apoptosis Induction: The compound induced apoptosis via inhibition of X-linked inhibitor of apoptosis protein (XIAP), linked to the downregulation of Sp1 expression .
Neuroprotective Effects
In addition to its anticancer activity, this compound has shown promise in neuroprotection. It has been observed to modulate pathways involved in neuronal survival during ischemic conditions.
Mechanism of Action:
- Signaling Pathways: The compound enhances the AKT/GSK3β/β-catenin signaling pathway, which plays a crucial role in neuronal survival and function.
- Reactive Oxygen Species (ROS): It effectively suppresses ROS generation in neuronal cells subjected to oxidative stress .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor growth inhibition. Mice treated with varying doses showed reduced tumor mass correlating with increased apoptosis markers in tumor tissues.
Case Study 2: Neuroprotection
A separate study focused on the neuroprotective effects observed during cerebral ischemia. The administration of the compound resulted in improved outcomes in animal models, showcasing its potential for therapeutic applications in stroke and other neurodegenerative conditions.
Properties
IUPAC Name |
cyclopentyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h3-6,9,12,15H,1-2,7-8,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHKDMQPXBEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643513 |
Source
|
Record name | Cyclopentyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-72-9 |
Source
|
Record name | Cyclopentyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.